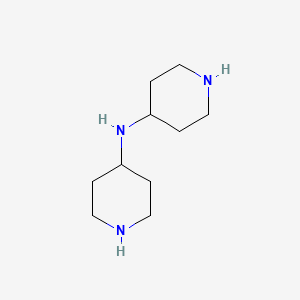
1-(Hexan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexan-3-yl)-1,4-diazepane is an organic compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexan-3-yl)-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of hexan-3-amine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
Step 1: Hexan-3-amine is reacted with 1,4-dibromobutane in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the diazepane ring.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
1-(Hexan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hexan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Hexan-2-yl)-1,4-diazepane: Similar structure but with a different position of the hexyl group.
1-(Pentyl)-1,4-diazepane: Similar diazepane ring but with a pentyl substituent.
1-(Heptan-3-yl)-1,4-diazepane: Similar structure but with a heptan-3-yl group.
Uniqueness: 1-(Hexan-3-yl)-1,4-diazepane is unique due to its specific substituent position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-hexan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C11H24N2/c1-3-6-11(4-2)13-9-5-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
OMJNCVUWGATYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)N1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





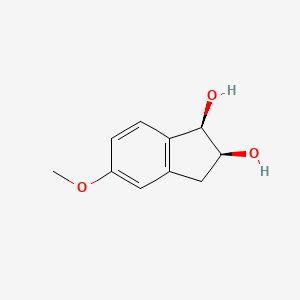
![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)

![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)

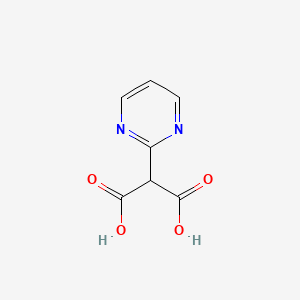
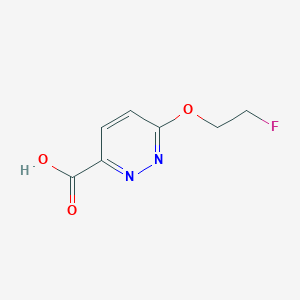
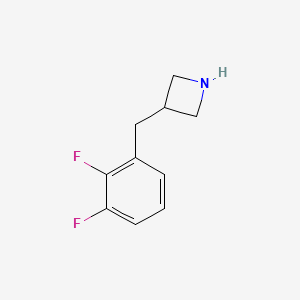
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)
